(R)-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride
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Overview
Description
®-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 2-chloro-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride typically involves the reaction of 2-chloro-5-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of ®-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction Reactions: The morpholine ring can undergo oxidation to form N-oxides, and reduction reactions can modify the phenyl ring substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation can produce N-oxides.
Scientific Research Applications
®-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ®-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-chloro-5-fluorophenyl)piperidine hydrochloride
- 4-[(2-chloro-5-fluorophenyl)methyl]morpholine hydrochloride
- 2-chloro-5-fluorophenylboronic acid
Uniqueness
®-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
This detailed article provides a comprehensive overview of ®-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R)-3-(2-chloro-5-fluorophenyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO.ClH/c11-9-2-1-7(12)5-8(9)10-6-14-4-3-13-10;/h1-2,5,10,13H,3-4,6H2;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATHMYLWXZFQNX-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=C(C=CC(=C2)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=C(C=CC(=C2)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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